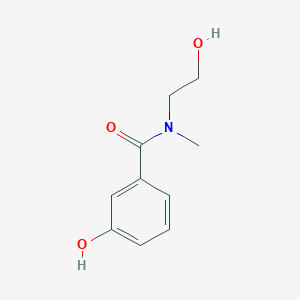

3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide

Description

3-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide is a benzamide derivative characterized by a hydroxy group at the 3-position of the aromatic ring, an N-methyl group, and an N-(2-hydroxyethyl) substituent (Figure 1). For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares the hydroxyalkylamide motif and has been synthesized via reactions between 3-methylbenzoyl chloride and amino alcohols, followed by spectroscopic and crystallographic characterization .

Properties

IUPAC Name |

3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(5-6-12)10(14)8-3-2-4-9(13)7-8/h2-4,7,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJWUMNJMZOWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide typically involves the reaction of 3-hydroxybenzoyl chloride with N-methyl-2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures (20-40°C)

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

3-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency: The use of acid chlorides (e.g., 3-methylbenzoyl chloride) with amino alcohols (e.g., 2-amino-2-methylpropanol) is a common route for hydroxyalkylamide derivatives, achieving yields >60% . However, ester-to-amide conversions (e.g., methyl 3-methylbenzoate + amines) are less efficient (<10% yield) .

- Spectroscopic Trends: The 3-hydroxy group in the target compound would likely produce distinct ¹H NMR shifts (~δ 6.5–7.5 ppm for aromatic protons) and IR stretches (~3200–3500 cm⁻¹ for OH), differing from 2-hydroxy analogs (e.g., δ 10.6 ppm for phenolic OH in ) .

Key Insights :

- The 3-hydroxy substituent in the target compound may enhance antioxidant capacity compared to 2-hydroxy or non-hydroxylated analogs (e.g., DEET lacks hydroxyl groups, reducing polarity and altering biodistribution) .

Physicochemical Properties

- Solubility : Hydroxyethyl and methyl groups improve water solubility relative to purely aromatic benzamides (e.g., DEET is lipophilic, logP ~2.0) .

- Melting Points: Hydroxyalkylamide derivatives (e.g., ’s compound: mp 81–83°C) typically exhibit higher melting points than non-polar analogs due to hydrogen bonding .

Biological Activity

3-Hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide (CAS No. 1183649-31-1) is an organic compound with potential biological applications due to its unique structural features, including hydroxyl and amide functional groups. Despite limited direct research specifically on this compound, insights can be drawn from related studies and its chemical properties that suggest possible biological activities.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : Approximately 195.22 g/mol

- Structural Features :

- Hydroxyl group (-OH)

- Amide group (-C(=O)N-)

- Methyl group attached to a benzene ring

The presence of these functional groups may enhance the compound's solubility and interaction with biological targets, potentially leading to various pharmacological effects.

Currently, there is no documented specific mechanism of action for 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide. However, compounds with similar structures often exhibit biological activities through interactions with enzymes or receptors, potentially acting as enzyme inhibitors or modulators of signaling pathways.

Antimicrobial Activity

While direct studies on this compound are scarce, related benzamide derivatives have shown significant antimicrobial properties. For instance, compounds with similar amide structures have demonstrated activity against various bacterial strains, suggesting that 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide may also possess antibacterial properties.

Cytotoxicity

Research on structurally similar compounds indicates potential cytotoxic effects against cancer cell lines. For example, derivatives of N-substituted benzamides have been tested for their ability to inhibit cell proliferation in various cancer types. It is plausible that 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide could exhibit similar effects, warranting further investigation into its anticancer potential.

Related Compounds

- N-(2-Hydroxyethyl)-4-methylbenzamide : Demonstrated moderate antibacterial activity against E. coli and S. aureus.

- 3-Hydroxy-N-methylbenzamide : Exhibited cytotoxic effects in MCF-7 breast cancer cells with an IC value indicating significant inhibition of cell growth.

| Compound Name | Activity | IC Value | Reference |

|---|---|---|---|

| N-(2-Hydroxyethyl)-4-methylbenzamide | Antibacterial | Not specified | |

| 3-Hydroxy-N-methylbenzamide | Cytotoxicity | 225 µM (against MCF-7) |

Pharmacokinetics

Although specific pharmacokinetic data for 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide is not available, compounds with similar structures often exhibit favorable absorption characteristics and metabolic stability, making them suitable candidates for therapeutic applications.

Q & A

Q. What are the established synthetic routes for 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide, and how are yields optimized?

A one-pot synthesis method using toluene as the sole solvent is commonly employed. This involves sequential steps: (1) formation of an acyl chloride from benzoylbenzoic acid, (2) amidation, (3) reduction, (4) cyclization, and (5) salt formation. Key optimizations include maintaining >90% conversion at each step, avoiding genotoxic impurities, and achieving ≥79% total yield with ≥99.9% purity .

Q. What are the primary pharmacological targets of 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide in pain management?

The compound interacts with receptors in the central nervous system (CNS), particularly those modulating pain perception. Its efficacy in treating moderate-to-severe pain (e.g., postoperative, neuropathic) is attributed to non-opioid mechanisms, potentially involving monoamine reuptake inhibition or NMDA receptor modulation .

Q. How is the purity of 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide validated in pharmaceutical synthesis?

High-performance liquid chromatography (HPLC) with UV detection is standard. Impurity profiling includes monitoring intermediates (e.g., acyl chlorides, reduced forms) and residual solvents. Structural confirmation via NMR and mass spectrometry ensures batch consistency .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in receptor binding data for 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide?

Discrepancies in reported receptor affinities can arise from assay conditions (e.g., cell lines, ligand concentrations). Cross-validation using radioligand binding assays (e.g., for serotonin/norepinephrine transporters) and functional assays (e.g., calcium flux in neuronal cells) is recommended. Molecular docking studies further clarify binding modes .

Q. How can structural modifications enhance the metabolic stability of 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide?

Introducing electron-withdrawing groups (e.g., halogens) to the benzamide ring reduces oxidative metabolism. Hydroxyl group alkylation (e.g., methyl ether formation) or deuteration at labile positions can prolong half-life, as shown in analogs with improved pharmacokinetics in rodent models .

Q. What crystallographic techniques characterize the solid-state structure of 3-hydroxy-N-(2-hydroxyethyl)-N-methylbenzamide?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths and angles. Monoclinic systems (e.g., space group P2₁/c) are typical. Thermal ellipsoid analysis and Hirshfeld surfaces assess packing interactions, critical for polymorph screening .

Q. How do in vitro and in vivo models differ in evaluating the analgesic efficacy of this compound?

In vitro models (e.g., dorsal root ganglion neuron assays) measure ion channel inhibition, while in vivo models (e.g., rat tail-flick or carrageenan-induced hyperalgesia) assess behavioral responses. Discrepancies arise from bioavailability and CNS penetration, necessitating PK/PD modeling to bridge results .

Methodological Notes

- Safety in Handling : Use PPE (nitrile gloves, P95 respirators) to avoid dermal/ocular exposure, as the compound is classified for acute oral toxicity (H302) and respiratory irritation (H335) .

- Data Reproducibility : Replicate synthesis under inert atmosphere (N₂/Ar) to prevent oxidation. Store intermediates at 2–8°C to maintain stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.